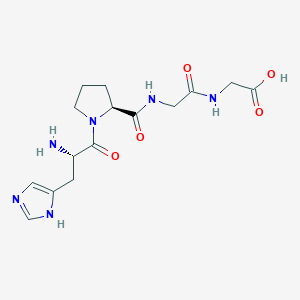
5-(Ethoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(Ethoxymethyl)-1-méthyl-1H-pyrrole-2-carbaldéhyde est un composé organique qui appartient à la classe des pyrroles. Les pyrroles sont des composés organiques aromatiques hétérocycliques, caractérisés par une structure cyclique à cinq chaînons composée de quatre atomes de carbone et d’un atome d’azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(Ethoxymethyl)-1-méthyl-1H-pyrrole-2-carbaldéhyde implique généralement la réaction du 1-méthyl-1H-pyrrole-2-carbaldéhyde avec le chlorure d’éthoxymethyl en présence d’une base telle que l’hydrure de sodium ou le carbonate de potassium. La réaction est généralement réalisée dans un solvant aprotique comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF) à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
À l’échelle industrielle, la production de 5-(Ethoxymethyl)-1-méthyl-1H-pyrrole-2-carbaldéhyde peut impliquer des procédés à flux continu pour améliorer l’efficacité et le rendement. Des catalyseurs et des conditions réactionnelles optimisées sont utilisés pour assurer une haute sélectivité et une formation minimale de sous-produits. L’utilisation de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, est également envisagée pour rendre le procédé plus durable.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(Ethoxymethyl)-1-méthyl-1H-pyrrole-2-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l’acide carboxylique correspondant en utilisant des oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool correspondant en utilisant des réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le groupe éthoxymethyl peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO₄) en milieu acide.
Réduction : Borohydrure de sodium (NaBH₄) dans le méthanol ou l’éthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base.
Principaux produits formés
Oxydation : Acide 5-(Ethoxymethyl)-1-méthyl-1H-pyrrole-2-carboxylique.
Réduction : 5-(Ethoxymethyl)-1-méthyl-1H-pyrrole-2-méthanol.
Substitution : Divers dérivés de pyrrole substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 5-(Ethoxymethyl)-1-méthyl-1H-pyrrole-2-carbaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes et de composés hétérocycliques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme une brique de construction pour le développement d’agents pharmaceutiques ciblant des maladies spécifiques.
Industrie : Utilisé dans la production de matériaux de pointe, tels que les polymères et les colorants, en raison de ses propriétés structurelles uniques.
Applications De Recherche Scientifique
5-(Ethoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
Le mécanisme d’action du 5-(Ethoxymethyl)-1-méthyl-1H-pyrrole-2-carbaldéhyde dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité et conduisant aux effets thérapeutiques souhaités. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou d’autres biomolécules, modifiant leur fonction et leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(Hydroxymethyl)-1-méthyl-1H-pyrrole-2-carbaldéhyde
- 5-(Methoxymethyl)-1-méthyl-1H-pyrrole-2-carbaldéhyde
- 5-(Chloromethyl)-1-méthyl-1H-pyrrole-2-carbaldéhyde
Unicité
Le 5-(Ethoxymethyl)-1-méthyl-1H-pyrrole-2-carbaldéhyde est unique en raison de la présence du groupe éthoxymethyl, qui confère des propriétés chimiques et physiques distinctes. Ce groupe peut influencer la réactivité, la solubilité et l’interaction du composé avec d’autres molécules, ce qui en fait un intermédiaire précieux en synthèse organique et un candidat potentiel pour diverses applications dans la recherche et l’industrie.
Propriétés
Numéro CAS |
143884-90-6 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
5-(ethoxymethyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO2/c1-3-12-7-9-5-4-8(6-11)10(9)2/h4-6H,3,7H2,1-2H3 |
Clé InChI |
XVCYOQRDQZQXLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC=C(N1C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


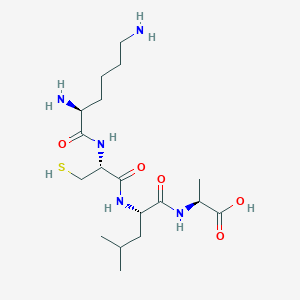
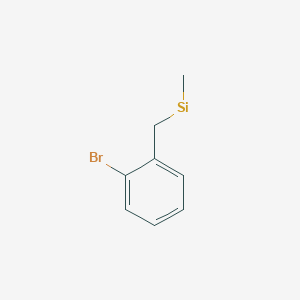

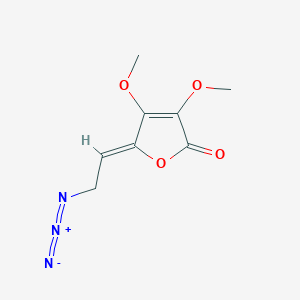

![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
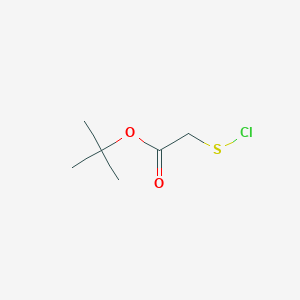
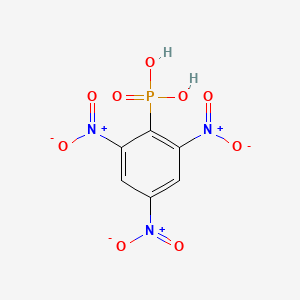


![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)

